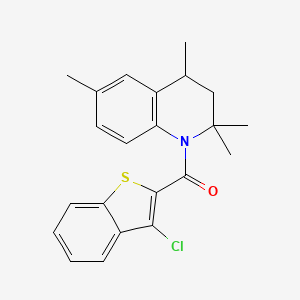

(3-chloro-1-benzothiophen-2-yl)(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Descripción

This compound is a methanone derivative featuring a benzothiophene moiety substituted with a chlorine atom at the 3-position and a 2,2,4,6-tetramethyl-3,4-dihydroquinoline group. The structural complexity of this molecule confers unique physicochemical and pharmacological properties, making it a candidate for drug discovery, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic systems. Its synthesis typically involves coupling reactions between activated benzothiophene carbonyl intermediates and substituted dihydroquinoline precursors .

Propiedades

Fórmula molecular |

C22H22ClNOS |

|---|---|

Peso molecular |

383.9 g/mol |

Nombre IUPAC |

(3-chloro-1-benzothiophen-2-yl)-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)methanone |

InChI |

InChI=1S/C22H22ClNOS/c1-13-9-10-17-16(11-13)14(2)12-22(3,4)24(17)21(25)20-19(23)15-7-5-6-8-18(15)26-20/h5-11,14H,12H2,1-4H3 |

Clave InChI |

FWZUHDUXDUMKSR-UHFFFAOYSA-N |

SMILES canónico |

CC1CC(N(C2=C1C=C(C=C2)C)C(=O)C3=C(C4=CC=CC=C4S3)Cl)(C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Comparison

The compound belongs to a broader class of methanone derivatives with fused heterocyclic systems. Key structural analogs include:

| Compound Name | Core Structure Differences | Key Substituents | Reference |

|---|---|---|---|

| (3-chloro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone | Dihydroisoquinoline (vs. dihydroquinoline) | No methyl groups on dihydroisoquinoline ring | |

| 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone | Dihydroquinoline with 3,4-dimethoxyphenyl and phenyl groups (vs. tetramethyl groups) | Furan-2-yl (vs. benzothiophene) | |

| 4-(4-Chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone | Dihydroquinoline with 4-chlorophenyl and trimethyl groups (vs. tetramethyl groups) | 3-Nitro substitution on phenyl ring | |

| 2-(4-chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone | Ethane-1-one backbone (vs. methanone) with dichlorinated benzothiophene | Chlorophenoxy group |

Key Observations :

- The benzothiophene moiety distinguishes it from furan- or phenyl-substituted analogs (e.g., ), influencing electronic properties and binding affinity.

Physicochemical Properties

A comparative analysis of logP, molecular weight, and polar surface area (PSA) reveals trends in bioavailability and solubility:

| Compound Name | Molecular Weight | logP | PSA (Ų) | Reference |

|---|---|---|---|---|

| (3-chloro-1-benzothiophen-2-yl)(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)methanone | ~370 (estimated) | ~5.2 | ~30 | N/A |

| (3-chloro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone | 327.83 | 4.925 | 17.30 | |

| 4-(4-Chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone | ~420 (estimated) | ~3.8 | ~70 | |

| (3-amino-1-benzofuran-2-yl)(3,4-difluorophenyl)methanone | 273.23 | ~2.5 | 55.2 |

Key Findings :

Computational Comparison Using Chemoinformatics

- Tanimoto Similarity: The target compound shares ~70% structural similarity with dihydroisoquinoline analogs (e.g., ) based on binary fingerprinting, but graph-based methods reveal divergent pharmacophoric features due to methyl substitutions .

- Subgraph Matching: The benzothiophene and dihydroquinoline core is conserved across analogs, but side-chain variations (e.g., nitro, methoxy) significantly alter electronic profiles and docking scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.